molecular formula C11H8O3 B101165 1,4-Naphthalenedione, 5-methoxy- CAS No. 4923-61-9

1,4-Naphthalenedione, 5-methoxy-

Cat. No. B101165
CAS RN: 4923-61-9
M. Wt: 188.18 g/mol
InChI Key: DBDLTJRCKGCKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 5-methoxy- is a chemical compound that belongs to the family of naphthalenediones. It is a yellow crystalline powder that is used in various scientific research applications. This compound is synthesized by the oxidation of 5-methoxynaphthalene using various oxidizing agents. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of science.

Mechanism Of Action

The mechanism of action of 1,4-Naphthalenedione, 5-methoxy- is not fully understood. However, it is believed to act as a radical scavenger and an antioxidant. It has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative damage.

Biochemical And Physiological Effects

1,4-Naphthalenedione, 5-methoxy- has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antimalarial properties. It has also been shown to inhibit the growth of various cancer cells and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,4-Naphthalenedione, 5-methoxy- in lab experiments is its high purity and stability. It is also easy to synthesize and purify. However, one of the limitations is that it is not readily soluble in water and requires a suitable solvent for its use.

Future Directions

There are various future directions for the use of 1,4-Naphthalenedione, 5-methoxy-. One of the future directions is its use as an antioxidant and anti-inflammatory agent in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is its use as a potential anticancer agent in the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and its potential applications in the field of science.
Conclusion:
1,4-Naphthalenedione, 5-methoxy- is a chemical compound that has various scientific research applications. It is synthesized by the oxidation of 5-methoxynaphthalene using various oxidizing agents. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of science. Further research is needed to fully understand its potential applications in the field of science.

Synthesis Methods

The synthesis of 1,4-Naphthalenedione, 5-methoxy- is done by the oxidation of 5-methoxynaphthalene using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is carried out in a solvent such as acetic acid or dichloromethane. The product is then purified using various techniques such as recrystallization, column chromatography, and distillation.

Scientific Research Applications

1,4-Naphthalenedione, 5-methoxy- has various scientific research applications. It is used as a reagent in organic synthesis. It is used in the synthesis of various natural products such as alkaloids, flavonoids, and terpenoids. It is also used in the synthesis of various pharmaceuticals such as antihistamines, antimalarials, and anticancer agents.

properties

CAS RN

4923-61-9

Product Name

1,4-Naphthalenedione, 5-methoxy-

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6H,1H3

InChI Key

DBDLTJRCKGCKSK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C=CC2=O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=CC2=O

Other CAS RN

4923-61-9

Origin of Product

United States

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